Comprehensive Technical Guide on Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride
Comprehensive Technical Guide on Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate Hydrochloride
Introduction and Chemical Identity
Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride, widely recognized in pharmaceutical chemistry as Gabapentin ethyl ester hydrochloride [1], serves as a critical intermediate, reference standard, and building block in the synthesis of neuroleptic drugs and their prodrugs.
Gabapentin is a γ-aminobutyric acid (GABA) analogue utilized clinically for the management of epilepsy and neuropathic pain[1]. The ethyl ester derivative is specifically engineered to mask the polar carboxylic acid moiety of gabapentin. This esterification significantly increases the molecule's lipophilicity—a crucial modification designed to facilitate blood-brain barrier (BBB) penetration[2] and to serve as a protected intermediate for synthesizing complex mutual prodrugs, such as nitric oxide (NO)-releasing prodrugs[3].
Physicochemical Properties
Understanding the physicochemical baseline of Gabapentin ethyl ester hydrochloride is paramount for both formulation and synthetic integration. The compound is isolated as a hydrochloride salt to protonate and stabilize the primary amine. If left as a free base, the molecule is highly susceptible to spontaneous intramolecular cyclization, degrading into the lactam impurity (2-azaspiro[4.5]decan-3-one)[4].
Table 1: Physicochemical Profile
| Property | Value / Description |
| Chemical Name | Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride[5] |
| Common Synonyms | Gabapentin ethyl ester hydrochloride; Cyclohexaneacetic acid, 1-(aminomethyl)-, ethyl ester, hydrochloride |
| CAS Number | 60175-04-4[6] |
| Molecular Formula | C11H21NO2 · HCl[1] |
| Molecular Weight | 235.75 g/mol (Salt) / 199.29 g/mol (Free Base)[6][7] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Methanol and Chloroform; slightly soluble in H2O and DMSO[7] |
Mechanistic Synthesis and Stability
The synthesis of Gabapentin ethyl ester hydrochloride relies on Fischer esterification principles. The reaction is driven to completion by the presence of anhydrous hydrogen chloride, which acts dually as an acid catalyst for the esterification and as a stabilizing salt-forming agent for the resulting amine.
Protocol 1: Standardized Synthesis of Gabapentin Ethyl Ester Hydrochloride
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Step 1: Suspension. Suspend 1.0 equivalent of Gabapentin free base (CAS: 60142-96-3) in 10 volumes of anhydrous absolute ethanol.
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Causality Check: Anhydrous conditions are strictly required to shift the equilibrium toward the ester and prevent the reverse hydrolysis reaction.
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Step 2: Activation. Cool the suspension to 0–5°C. Slowly introduce 1.5 equivalents of thionyl chloride (SOCl2) dropwise under an inert atmosphere.
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Causality Check: Thionyl chloride reacts vigorously with ethanol to generate anhydrous HCl gas in situ, while simultaneously forming an intermediate acyl chloride that rapidly reacts with ethanol.
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Step 3: Reflux. Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor the disappearance of the starting material via HPLC.
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Step 4: Isolation. Concentrate the mixture under reduced pressure to strip off excess ethanol, unreacted SOCl2, and HCl gas.
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Step 5: Purification. Triturate the resulting crude solid with cold diethyl ether, filter, and dry under vacuum to yield high-purity Gabapentin ethyl ester hydrochloride.
Fig 1: Fischer esterification pathway of Gabapentin to its ethyl ester hydrochloride salt.
Role in Advanced Prodrug Development
Gabapentin exhibits variable oral bioavailability due to its reliance on the saturable L-amino acid transporter (LAT1) in the gastrointestinal tract. To circumvent this pharmacokinetic bottleneck, lipophilic prodrugs (e.g., Gabapentin Enacarbil) and mutual prodrugs are developed[3].
Gabapentin ethyl ester hydrochloride is the premier starting material for these syntheses because the carboxylate is already orthogonally protected. This allows chemists to selectively functionalize the primary amine without risking unwanted cross-coupling or polymerization.
Protocol 2: Amine Functionalization in Prodrug Synthesis
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Step 1: Neutralization. Dissolve Gabapentin ethyl ester hydrochloride in anhydrous dichloromethane (DCM). Add 2.0 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (Hünig's base), to liberate the free amine[3].
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Step 2: Coupling. Introduce the activated linker or therapeutic moiety (e.g., an NO-releasing nitrate ester complex) at 0°C to control the exothermic coupling reaction[3].
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Step 3: Reaction. Stir the mixture at room temperature for 3 hours.
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Causality Check: The ethyl ester protects the carboxyl group, ensuring that the electrophile reacts exclusively with the newly liberated primary amine.
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Step 4: Work-up & Purification. Perform a standard aqueous extraction to remove the hydrochloride salts of the base, followed by preparative HPLC purification to isolate the target prodrug[3].
Fig 2: Workflow for utilizing Gabapentin ethyl ester HCl in advanced prodrug synthesis.
Analytical Characterization Protocols
Robust analytical methods are required to quantify this compound, especially when monitoring it as a process impurity (often related to Impurity E or B pathways) in commercial Gabapentin API batches[1][8].
Protocol 3: HPLC-ELSD Method for Purity Determination
Because Gabapentin and its aliphatic esters lack a conjugated π-system (strong UV chromophore), Evaporative Light Scattering Detection (ELSD) is vastly superior to standard UV detection for accurate mass balance.
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Column Selection: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm particle size).
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Mobile Phase: Gradient elution utilizing Water (0.1% Trifluoroacetic acid) and Acetonitrile (0.1% Trifluoroacetic acid). Causality Check: TFA acts as an ion-pairing agent, improving the peak shape of the protonated amine.
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Flow Rate: 1.0 mL/min.
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Sample Preparation: Dissolve the standard to a concentration of 1 mg/mL in a Methanol/Water (50:50) diluent. Causality Check: The compound is highly soluble in methanol[7], and the addition of water matches the initial aqueous conditions of the mobile phase to prevent peak distortion (solvent effect).
Conclusion
Ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride is far more than a synthetic impurity; it is a foundational building block in modern neuropharmacological drug design. By leveraging its protected carboxyl state and stabilized amine, pharmaceutical scientists can efficiently synthesize advanced prodrugs with enhanced pharmacokinetic profiles, specifically targeting improved BBB penetration and predictable gastrointestinal absorption.
References
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Sigma-Aldrich. ethyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride.[5]
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Sigma-Aldrich. Cyclohexyl acetate | Sigma-Aldrich - MilliporeSigma.[6]
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Pharmaffiliates. Gabapentin-impurities | Pharmaffiliates.[1]
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Pharmaffiliates. 2-(3-Oxo-2-azaspiro[4.5]decan-2-yl)acetic Acid.[4]
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Syntharise Chemical Inc. Gabapentin Ethyl Ester 10g | #214b.[7]
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Google Patents (EP2075011A2). Prodrugs Containing Bio-Cleavable Linkers.[3]
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Simson Pharma Limited. Gabapentin Ethyl Ester Hydrochloride | CAS No- 60175-04-4.
-
Santa Cruz Biotechnology. Building Blocks 05 | SCBT.[2]
-
Pharmaffiliates. Gabapentin-impurities | Pharmaffiliates.[8]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. EP2075011A2 - Prodrugs Containing Bio-Cleavable Linkers - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
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